2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid
Description
2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core, a bicyclic system with a five-membered imidazole ring fused to a six-membered pyridazine ring. The pyridazine moiety contains two adjacent nitrogen atoms, distinguishing it from pyridine or pyrimidine derivatives. Key structural features include:
Properties
IUPAC Name |
2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-9-11-8(6-1-2-6)5-13(9)12-7/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZQSBFXJOZBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-1H-imidazole with a suitable pyridazine derivative in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazo[1,2-b]pyridazine derivatives, including 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM .
Inhibition of Kinases
The compound has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis. AAK1 is highly expressed in the brain and heart, making it a target for neurological and cardiovascular therapies . The inhibition of AAK1 by compounds like this compound could lead to advancements in treating diseases related to synaptic vesicle recycling.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against specific bacterial strains, it could be developed into new antibiotics.
- Neurological Disorders : As an AAK1 inhibitor, it may have potential in treating conditions that involve synaptic dysfunction.
- Cancer Research : Heterocycles like this compound are often explored for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies and Research Findings
Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in various biological assays:
Mechanism of Action
The mechanism of action of 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent and Physicochemical Comparisons
*Note: CAS 769109-13-9 corresponds to imidazo[1,2-b]pyridazine-6-carboxylic acid; the cyclopropyl variant is inferred from structural analogs in .
Key Observations:
Substituent Position and Bioactivity: The 2-cyclopropyl group in the target compound may enhance metabolic stability compared to halogens (e.g., 6-Cl in ), as cyclopropane rings resist oxidative degradation . Carboxylic acid at position 6 (vs.
Heterocycle Modifications :
- Replacing pyridazine (two adjacent nitrogens) with pyrimidine (two meta nitrogens) in 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid reduces ring electron density, affecting solubility and reactivity .
Functional Group Comparisons
Table 2: Functional Group Impact on Pharmacological Properties
Key Observations:
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound offers immediate ionization, favoring aqueous solubility, whereas esterified analogs (e.g., ethyl or methyl esters) act as prodrugs with improved membrane permeability .
Biological Activity
2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid is a polycyclic aromatic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an imidazo[1,2-b]pyridazine ring system with a carboxylic acid functional group and a cyclopropyl substituent. These structural characteristics contribute to its unique chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds within the imidazo[1,2-b]pyridazine family exhibit various pharmacological activities, including:
- Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Antimicrobial : Activity against a range of bacterial strains.
- Anticancer : Cytotoxic effects on various cancer cell lines.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- COX Inhibition : The compound has demonstrated significant inhibitory effects on COX-2 with an IC50 value comparable to established drugs like celecoxib. This inhibition leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
- Cytotoxicity in Cancer Cells : Studies have shown that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines:
-
Cytotoxic Evaluation on MCF-7 Cells :
- Method : MTS assay to determine cell viability.
- Findings : Significant dose-dependent cytotoxicity observed with IC50 values indicating effective inhibition at low concentrations.
- : Promising candidate for breast cancer treatment.
-
In Vivo Anti-inflammatory Study :
- Model : Carrageenan-induced paw edema in rats.
- Results : Reduction in edema percentage greater than that observed with standard anti-inflammatory drugs.
- Implication : Potential for development as an anti-inflammatory agent.
Interaction Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies suggest that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.
Table 2: Binding Affinities from Molecular Docking Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
